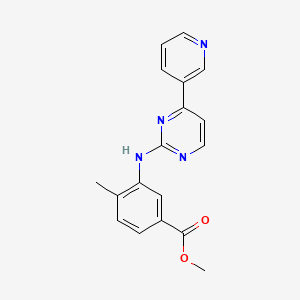

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Description

Historical Context and Discovery

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate emerged as a critical intermediate during the development of nilotinib , a second-generation tyrosine kinase inhibitor approved in 2007 for treating chronic myelogenous leukemia. Its discovery paralleled efforts to optimize nilotinib’s synthetic pathway, particularly in addressing challenges related to regioselective coupling reactions. The compound gained prominence due to its structural role in linking nilotinib’s pyrimidine-aminophenyl core to its imidazole-containing pharmacophore. Early synthetic routes, such as those disclosed in patents from 2018, highlighted its utility in scalable pharmaceutical manufacturing.

Chemical Registry and Identification

The compound is rigorously characterized by global regulatory bodies and scientific databases:

Safety identifiers include the UNII code HKX2YWY42Y and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Nomenclature and Systematic Classification

The compound’s IUPAC name, methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate , reflects its hybrid heterocyclic-aromatic architecture. Key structural features include:

- Benzoate ester backbone : A methyl ester group at position 1 and a methyl group at position 4 of the benzene ring.

- Pyrimidine-aminophenyl linkage : A pyrimidine ring substituted at position 4 with a pyridin-3-yl group, connected via an amino bridge to the benzoate scaffold.

- Electron-rich regions : The pyridine and pyrimidine moieties contribute to π-π stacking interactions relevant to kinase inhibition.

Alternative designations include Nilotinib EP Impurity G and Methyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate, underscoring its role in pharmaceutical quality control.

Relationship to Nilotinib Chemistry

This compound serves dual roles in nilotinib chemistry:

- Synthetic intermediate : It participates in palladium-catalyzed coupling reactions with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine to form nilotinib’s core structure.

- Process-related impurity : As Nilotinib EP Impurity G, it is monitored during drug manufacturing to ensure compliance with the European Pharmacopoeia’s ≤0.15% threshold.

The compound’s stability under acidic conditions (pKa ≈ 2.70) makes it a critical marker for assessing nilotinib’s degradation pathways.

Significance in Pharmaceutical Research

Beyond its role in nilotinib production, this benzoate derivative has enabled advances in:

- Regioselective catalysis : Its synthesis via Buchwald-Hartwig amination demonstrated the efficacy of preactivated Pd(0)-L1 complexes in overcoming imidazole-mediated catalyst poisoning.

- Analytical method development : Reverse-phase HPLC protocols using C18 columns (e.g., Newcrom R1) achieve baseline separation of the compound from nilotinib and related impurities.

- Structure-activity relationship (SAR) studies : Modifications to its pyrimidine-pyridine subunit have informed the design of third-generation Bcr-Abl inhibitors.

Ongoing research explores its potential as a scaffold for dual kinase-P-glycoprotein inhibitors to combat multidrug-resistant cancers.

Properties

IUPAC Name |

methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECBKQYLJDEVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589940 | |

| Record name | Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917392-54-2 | |

| Record name | Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917392-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917392542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX2YWY42Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Guanidine Formation

- Starting Material: 3-amino-4-methylbenzoate derivatives (methyl or ethyl esters) or 3-amino-4-methylbenzonitrile.

- Reagents: Cyanamide or bis-Boc-guanyl pyrazole under acidic conditions (hydrochloric acid).

- Conditions: The guanidine intermediate is formed by reacting the amino group with cyanamide in the presence of hydrochloric acid, yielding 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt.

- Advantages: Using the hydrochloride salt improves solubility and safety compared to nitrate salts, facilitating large-scale production.

- Yields: Guanidine formation yields approximately 58-66.5% depending on the method.

Cyclization Reaction

- Intermediate: The guanidine hydrochloride salt.

- Reagents: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

- Solvents: 1-butanol, tert-butanol, or mixtures with toluene.

- Conditions: The reaction is carried out under reflux (100-125 °C) for 12-20 hours under nitrogen atmosphere.

- Process: The guanidine intermediate undergoes cyclization with the pyridinyl-substituted ketone to form the pyrimidin-2-ylamino substituted benzoate.

- Workup: After reaction completion, the mixture is cooled, neutralized with hydrochloric acid, and the product is isolated by filtration and drying.

- Yields: Cyclization yields range from 60% to 64%, with product purity up to 99.8%.

Suzuki Cross-Coupling

- Starting Material: 2,4-dichloropyrimidine.

- Reagents: 3-pyridyl boronic acid or boronic acid pinacol ester.

- Catalyst: Palladium complexes such as PdCl2(dppf) or Pd(PPh3)4.

- Solvents: Dichloromethane, toluene, or other suitable organic solvents.

- Conditions: Heating at 100 °C for 12-20 hours.

- Outcome: Selective coupling at the 4-position of the pyrimidine ring to afford 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate with high regioselectivity and yields around 80%.

Protection and Deprotection (Optional)

- Protection: The amino group can be Boc-protected using conventional conditions to improve stability during further transformations.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups.

- Purpose: Protecting groups help in multi-step syntheses, especially when preparing derivatives or further functionalization.

- Solvent Choice: Tert-butanol is preferred in some steps to prevent transesterification and improve reaction selectivity.

- Bases: Potassium tert-butoxide, sodium methoxide, and sodium ethoxide are used to facilitate cyclization and coupling reactions.

- Safety: Using guanidine hydrochloride salts instead of nitrate salts reduces explosion hazards and improves process safety.

- Scale-up: The described methods have been optimized for industrial scale with improved yields and reduced steps compared to earlier patents, lowering costs by approximately 20%.

| Step | Starting Material | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Guanidine Formation | 3-amino-4-methylbenzoate or benzonitrile | Cyanamide or bis-Boc-guanyl pyrazole, HCl | Organic solvent (e.g., toluene) | Acidic, reflux or room temp | 58-66.5 | Hydrochloride salt preferred for safety |

| Cyclization | Guanidine intermediate | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 1-butanol, tert-butanol | Reflux 100-125 °C, 12-20 h | 60-64 | Neutralization and filtration post-reaction |

| Suzuki Coupling | 2,4-dichloropyrimidine | 3-pyridyl boronic acid, Pd catalyst | DCM, toluene | 100 °C, 12-20 h | ~80 | High regioselectivity, no bis-adducts |

| Protection/Deprotection | Amino-substituted benzoate | Boc anhydride, TFA for deprotection | Conventional solvents | Room temp or mild heating | N/A | Optional step for stability |

- The use of guanidine hydrochloride intermediates represents a significant improvement over nitrate salts, enhancing safety and yield.

- The cyclization step is sensitive to solvent and base choice; tert-butanol and potassium tert-butoxide provide optimal results.

- Suzuki coupling conditions are well-established, with palladium catalysts providing high selectivity and yield.

- The overall synthetic route has been shortened from four to two main steps in recent patents, reducing complexity and cost.

- Purity of the final product is consistently high (>99%), with low impurity levels, suitable for pharmaceutical applications.

The preparation of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate involves a strategic sequence of guanidine formation, cyclization, and palladium-catalyzed cross-coupling. Advances in reaction conditions, solvent selection, and intermediate salt forms have optimized the process for industrial scalability, safety, and cost-effectiveness. The described methods provide a robust foundation for the synthesis of this compound and its derivatives in pharmaceutical research and production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is its role in cancer treatment. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, it has been utilized in the synthesis of Nilotinib, a well-known tyrosine kinase inhibitor used in chronic myeloid leukemia (CML) treatment .

Antipsychotic Potential

Recent studies have highlighted the potential of this compound as a GPR52 agonist, which may have implications for treating psychotic disorders. GPR52 is a receptor implicated in neuropsychiatric conditions, and compounds that activate this receptor are being explored for their antipsychotic properties. In preclinical models, related compounds have shown promise in reducing hyperlocomotion induced by methamphetamine, suggesting potential therapeutic benefits .

Case Studies

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Ethyl Ester Analog

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS: 641569-97-3) shares 73% structural similarity with the target compound, differing only in the ester group (ethyl vs. methyl) .

Carboxylic Acid Derivative

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS: 641569-94-0) exhibits 77% similarity, replacing the ester with a carboxylic acid .

Amine-Substituted Analogs

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) shares 73% similarity but lacks the ester group, instead featuring an aromatic amine .

Nitro-Functionalized Derivative

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine introduces a nitro group, reducing similarity to 56% .

Hybrid Derivatives with Extended Substituents

- Structural and Synthetic Notes: The extended substituent increases molecular weight (MW: ~435 g/mol) and may enhance steric interactions with target proteins. Synthesized in 54% yield via reductive alkylation, this derivative demonstrates the feasibility of modular modifications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion of Key Findings

- Ester vs. Acid : The methyl ester is more lipophilic but metabolically labile compared to the carboxylic acid, which offers direct conjugation utility .

- Substituent Effects: Extended substituents (e.g., methyleneamino-benzyl) improve steric interactions but may complicate synthetic routes .

- Bioactivity Trends : Amine and nitro derivatives highlight the balance between solubility, reactivity, and target engagement .

Biological Activity

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, with the CAS number 917392-54-2, is a compound that exhibits noteworthy biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 320.35 g/mol

- IUPAC Name : Methyl 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate

- Structure : The compound features a benzoate moiety linked to a pyrimidine and pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in targeting specific pathways in cancer treatment.

Antimicrobial Properties

Recent studies indicate that derivatives of pyrimidine and pyridine compounds exhibit significant antibacterial activities. The compound has been shown to possess:

- Antibacterial Activity : It has demonstrated effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a new antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

- Antibiofilm Activity : Research indicates that this compound can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .

Anticancer Potential

The compound's structural features suggest it may interact with various molecular targets involved in cancer progression:

- Kinase Inhibition : Similar compounds have been identified as kinase inhibitors, which play a critical role in cancer cell signaling pathways. This suggests that this compound may also exhibit similar properties .

- Cell Proliferation Inhibition : Preliminary data indicate that the compound may exert antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways, potentially affecting the expression of genes involved in inflammation and tumorigenesis.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Basic: What are the established synthetic routes for Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or reductive alkylation. A common approach involves coupling intermediates like 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate under NaBH4 reduction in an AcOH/benzene-ethanol mixture (yield ~85%) . Another method uses chloroacetyl chloride for nucleophilic substitution at low temperatures (-5°C) with K2CO3 as a base in tetrahydrofuran, achieving 81–85% yields . Key factors affecting yield include:

- Temperature control : Reactions below 0°C minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity .

- Base strength : K2CO3 optimizes deprotonation without hydrolyzing esters .

Basic: How is this compound characterized structurally and functionally?

Characterization relies on:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .

- IR spectroscopy : Azide stretches (~2103 cm<sup>−1</sup>) confirm functionalization , while ester C=O appears at ~1700 cm<sup>−1</sup> .

- Mass spectrometry : Exact mass (320.1273 Da) and fragmentation patterns validate molecular formula (C18H16N4O2) .

Advanced: How can solubility and stability challenges of this methyl ester derivative be addressed during formulation?

The ester group enhances lipophilicity (log P ~4.38 for analogs ), but hydrolysis to the carboxylic acid ( ) may occur under acidic/basic conditions. Strategies include:

- pH-controlled storage : Store at neutral pH and +5°C to prevent ester hydrolysis .

- Co-solvent systems : Use ethanol or PEG to improve aqueous solubility without destabilization .

- Prodrug design : Stabilize via steric hindrance (e.g., bulkier esters) or enzyme-labile protecting groups .

Advanced: What analytical methods are validated for quantifying trace impurities of this compound in drug substances like nilotinib?

As a nilotinib impurity (labeled "Impurity G" ), quantification requires:

- HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% TFA (retention time ~12–15 min) .

- GC-MS : For residual solvent analysis (e.g., benzene/ethanol), headspace methods with FID detection are validated .

- Validation parameters : Linearity (R<sup>2</sup> >0.99), LOD/LOQ (<0.1%), and recovery (98–102%) per ICH guidelines .

Advanced: How does structural modification of this compound impact its bioactivity, particularly in kinase inhibition?

The pyridinyl-pyrimidine core mimics ATP-binding sites in kinases (e.g., BCR-ABL in imatinib ). Modifications include:

- Ester vs. carboxylic acid : Methyl ester improves cell permeability but reduces target binding affinity compared to the acid form .

- Substituent effects : Trifluoromethyl groups (as in analogs) enhance metabolic stability and lipophilicity .

- Piperazine addition : Analogous imatinib derivatives show 10-fold higher potency when piperazine is methylated .

Advanced: How do conflicting data on protonation states of similar compounds inform experimental design for this molecule?

Contradictory protonation data (e.g., imatinib pKa values: 1.52, 8.07 ) suggest:

- pH-dependent studies : Use UV-Vis titration (200–400 nm) to identify protonation sites .

- Computational modeling : DFT calculations predict dominant protonation at pyrimidine N1 under physiological pH .

- Bioactivity correlation : Adjust assay buffers (pH 6.5–7.4) to mimic cellular environments and optimize kinase inhibition .

Basic: What are the key applications of this compound in medicinal chemistry research?

- Kinase inhibitor scaffold : Serves as a precursor for tyrosine kinase inhibitors (e.g., imatinib analogs ).

- Structure-activity relationship (SAR) studies : Modifying the benzoate moiety or pyridinyl group tunes selectivity for ABL vs. PDGFR kinases .

- Probe development : Radiolabeled derivatives (e.g., <sup>14</sup>C-methyl ester) track drug distribution in vitro .

Advanced: What are the critical steps for resolving synthetic byproducts during scale-up?

- Byproduct identification : LC-MS/MS detects dimerization products (e.g., disulfides) or ester hydrolysis .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar impurities .

- Process optimization : Reduce reaction time (<2 hrs) and use inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.